(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide
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Overview
Description
(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide is a quaternary ammonium compound featuring an adamantyl group Adamantyl groups are known for their rigid, bulky structure, which can influence the physical and chemical properties of the compounds they are part of
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide typically involves the reaction of 1-adamantyl isocyanate with diethylmethylamine in the presence of an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The adamantyl group can undergo oxidation, although it is relatively resistant due to its stable structure.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common nucleophiles such as chloride, bromide, or hydroxide ions can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new quaternary ammonium salts.
Oxidation: Formation of oxidized adamantyl derivatives.
Hydrolysis: Formation of adamantylamine and diethylmethylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide is used as a phase transfer catalyst due to its ability to facilitate reactions between ionic and organic phases.
Biology
In biological research, this compound can be used to study the effects of bulky quaternary ammonium compounds on biological membranes and ion channels.
Medicine
Industry
Industrially, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, where its unique structure can impart desirable properties.
Mechanism of Action
The mechanism of action of (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide involves its interaction with biological membranes and ion channels. The bulky adamantyl group can disrupt membrane integrity, leading to changes in ion permeability. This can affect various cellular processes, making it a useful tool in studying membrane dynamics and ion channel function.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylmethylamine: A simpler tertiary amine without the adamantyl group.
1-Adamantylamine: Contains the adamantyl group but lacks the quaternary ammonium structure.
Quaternary Ammonium Salts: Various other quaternary ammonium compounds with different alkyl groups.
Uniqueness
The uniqueness of (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide lies in its combination of the bulky adamantyl group with a quaternary ammonium structure. This combination imparts unique physical and chemical properties, making it valuable in diverse applications from catalysis to drug delivery.
Properties
CAS No. |
25517-16-2 |
---|---|
Molecular Formula |
C18H33IN2O |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
[3-(1-adamantylamino)-3-oxopropyl]-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C18H32N2O.HI/c1-4-20(3,5-2)7-6-17(21)19-18-11-14-8-15(12-18)10-16(9-14)13-18;/h14-16H,4-13H2,1-3H3;1H |
InChI Key |
BQVKGJVMSZLBTO-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCC(=O)NC12CC3CC(C1)CC(C3)C2.[I-] |
Origin of Product |
United States |
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